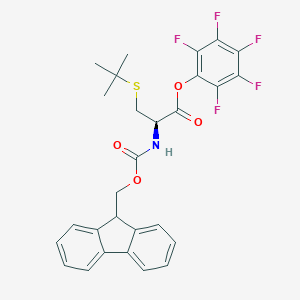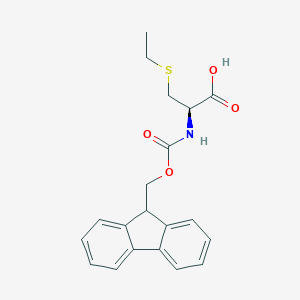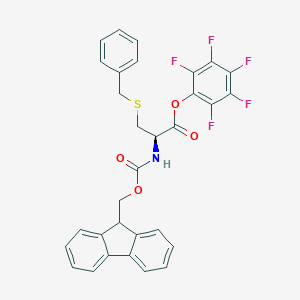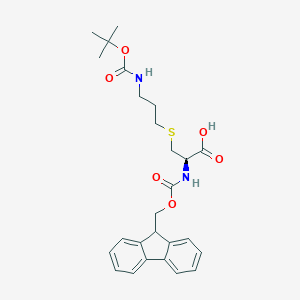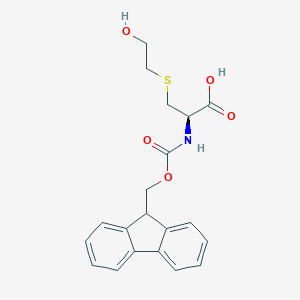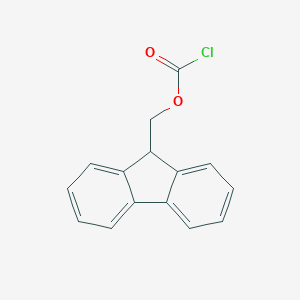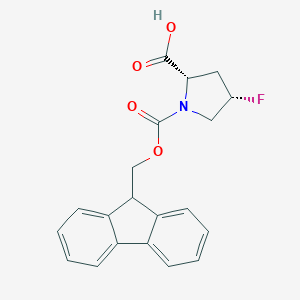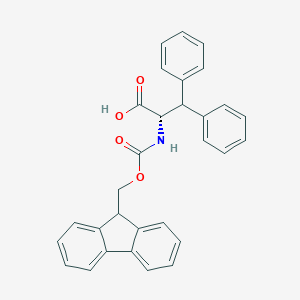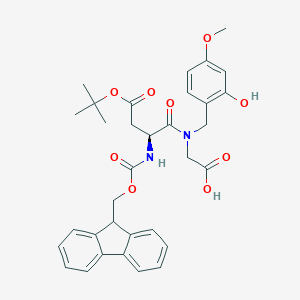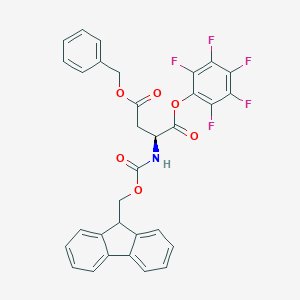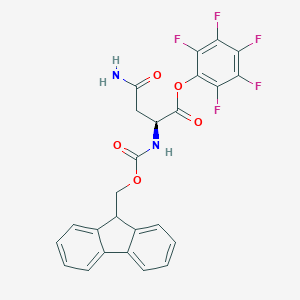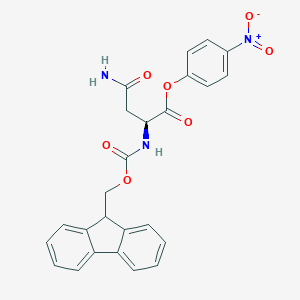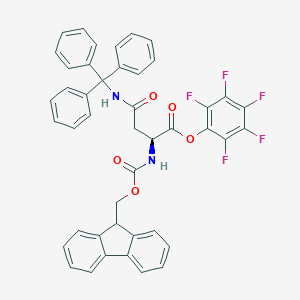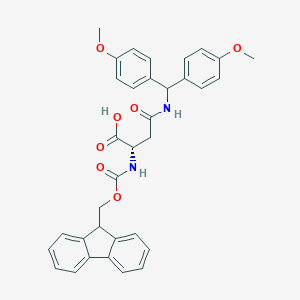
Fmoc-alpha-allyl-DL-glycine
Vue d'ensemble
Description
Fmoc-alpha-allyl-DL-glycine is an Fmoc protected glycine derivative . It is useful for proteomics studies and solid phase peptide synthesis techniques . Glycine is the simplest and least sterically hindered of the amino acids, which confers a high level of flexibility when incorporated into polypeptides .
Synthesis Analysis
Fmoc-alpha-allyl-DL-glycine is used in proteomics studies and solid phase peptide synthesis techniques . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Molecular Structure Analysis
The Fmoc-alpha-allyl-DL-glycine molecule contains a total of 46 bond(s). There are 27 non-H bond(s), 15 multiple bond(s), 7 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 2 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), and 1 hydroxyl group(s) .Chemical Reactions Analysis
Fmoc-alpha-allyl-DL-glycine is an Fmoc protected glycine derivative useful for proteomics studies and solid phase peptide synthesis techniques . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Physical And Chemical Properties Analysis
Fmoc-alpha-allyl-DL-glycine has a molecular weight of 337.37 and a molecular formula of C20H19NO4 . It appears as a white to off-white powder .Applications De Recherche Scientifique
- Fmoc-alpha-allyl-DL-glycine is an Fmoc protected glycine derivative useful for proteomics studies .
- It’s used in solid phase peptide synthesis techniques, which is a method used to create peptides .
- The Fmoc group is considered a major landmark in the history of the chemical synthesis of peptides .
- The many beneficial attributes of the Fmoc group allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
- Fmoc-alpha-allyl-DL-glycine is potentially useful for solid phase peptide synthesis techniques .
- This compound could be useful as an unusual amino acid analog to aid in the deconvolution of protein structure and function .
- The use of Fmoc chemistry for protection of the alpha amino group has become the preferred method for most contemporary solid and solution phase peptide synthetic processes .
- Fmoc-alpha-allyl-DL-glycine is used in the study of metabolomics, which has begun to receive increasing international attention, especially as it pertains to medical research .
- Biomarkers discovered through metabolomics may shed some light on the etiology of certain pregnancy-related complications and their adverse effects on future maternal health and infant development .
- Fmoc-alpha-allyl-DL-glycine is used in the preparation of glycosylated amino acids suitable for Fmoc Solid-Phase Assembly .
- Glycopeptides carrying many simple glycans have been chemically synthesized, enzymatic approaches have been utilized to introduce more complex glycans, and most recently native chemical ligation has enabled synthesis of glycoproteins from well-designed peptide and glycopeptide building blocks .
Proteomics Research
Peptide Synthesis
Biochemical Research
Pharmaceutical Research
- Fmoc-alpha-allyl-DL-glycine is used in the protection of amino groups in organic synthesis .
- It’s used in the preparation of mono-N-Boc, N-Cbz, N-Fmoc or N-Alloc aromatic amines in high yield without affecting aliphatic amino groups and other functionalities .
- The Fmoc group is considered a major landmark in the history of the chemical synthesis of peptides .
- The many beneficial attributes of the Fmoc group allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
- Fmoc-alpha-allyl-DL-glycine is used in the preparation of glycosylated amino acids suitable for Fmoc Solid-Phase Assembly .
- Glycopeptides carrying many simple glycans have been chemically synthesized, enzymatic approaches have been utilized to introduce more complex glycans, and most recently native chemical ligation has enabled synthesis of glycoproteins from well-designed peptide and glycopeptide building blocks .
- It’s used in the study of structure–activity relationship (SAR) studies .
- Many reaction conditions involving the side chain are not directly compatible with the usual Fmoc-protected amino acids, as the free carboxylate can carry out nucleophilic side-reactions on alkyl halide, for example, if not adequately protected .
- Fmoc-alpha-allyl-DL-glycine is used in the preparation of glycosylated amino acids suitable for Fmoc Solid-Phase Assembly .
- Glycopeptides carrying many simple glycans have been chemically synthesized, enzymatic approaches have been utilized to introduce more complex glycans, and most recently native chemical ligation has enabled synthesis of glycoproteins from well-designed peptide and glycopeptide building blocks .
- It’s used in the study of structure–activity relationship (SAR) studies .
- Many reaction conditions involving the side chain are not directly compatible with the usual Fmoc-protected amino acids, as the free carboxylate can carry out nucleophilic side-reactions on alkyl halide, for example, if not adequately protected .
Organic Chemistry
Medicinal Chemistry
Molecular Biology
- Fmoc-alpha-allyl-DL-glycine is used in the protection of amino groups in organic synthesis .
- It’s used in the preparation of mono-N-Boc, N-Cbz, N-Fmoc or N-Alloc aromatic amines in high yield without affecting aliphatic amino groups and other functionalities .
- The Fmoc group is considered a major landmark in the history of the chemical synthesis of peptides .
- The many beneficial attributes of the Fmoc group allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
- Fmoc-alpha-allyl-DL-glycine is used in the preparation of glycosylated amino acids suitable for Fmoc Solid-Phase Assembly .
- Glycopeptides carrying many simple glycans have been chemically synthesized, enzymatic approaches have been utilized to introduce more complex glycans, and most recently native chemical ligation has enabled synthesis of glycoproteins from well-designed peptide and glycopeptide building blocks .
- It’s used in the study of structure–activity relationship (SAR) studies .
- Many reaction conditions involving the side chain are not directly compatible with the usual Fmoc-protected amino acids, as the free carboxylate can carry out nucleophilic side-reactions on alkyl halide, for example, if not adequately protected .
- Fmoc-alpha-allyl-DL-glycine is used in the preparation of glycosylated amino acids suitable for Fmoc Solid-Phase Assembly .
- Glycopeptides carrying many simple glycans have been chemically synthesized, enzymatic approaches have been utilized to introduce more complex glycans, and most recently native chemical ligation has enabled synthesis of glycoproteins from well-designed peptide and glycopeptide building blocks .
- It’s used in the study of structure–activity relationship (SAR) studies .
- Many reaction conditions involving the side chain are not directly compatible with the usual Fmoc-protected amino acids, as the free carboxylate can carry out nucleophilic side-reactions on alkyl halide, for example, if not adequately protected .
Analytical Chemistry
Drug Discovery
Materials Science
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h2-6,8-11,17-18H,1,7,12H2,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBLQCANYSFEBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398796 | |
| Record name | Fmoc-alpha-allyl-DL-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-alpha-allyl-DL-glycine | |
CAS RN |
221884-63-5 | |
| Record name | Fmoc-alpha-allyl-DL-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-pent-4-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



